molecular formula C14H16N4O3S2 B6588007 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide CAS No. 1236270-35-1

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide

Cat. No.: B6588007
CAS No.: 1236270-35-1
M. Wt: 352.4 g/mol
InChI Key: QIBXENHIXYJBHE-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. The synthetic route often includes:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone derivatives.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used to investigate biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines, which also feature the pyrrolidine ring, but differ in their biological activities and applications.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolidinediones, which are used in the treatment of diabetes.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins with distinct biological roles.

The uniqueness of this compound lies in its combined structural features and the resulting diverse biological activities.

Properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S2/c1-23(20,21)18-8-4-6-12(18)13(19)17-14-16-11(9-22-14)10-5-2-3-7-15-10/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBXENHIXYJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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